4-(1,3-dithian-2-yl)benzoic Acid
CAS No.: 168165-88-6
Cat. No.: VC21330017
Molecular Formula: C11H12O2S2
Molecular Weight: 240.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 168165-88-6 |
---|---|
Molecular Formula | C11H12O2S2 |
Molecular Weight | 240.3 g/mol |
IUPAC Name | 4-(1,3-dithian-2-yl)benzoic acid |
Standard InChI | InChI=1S/C11H12O2S2/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11/h2-5,11H,1,6-7H2,(H,12,13) |
Standard InChI Key | CPSYTIVTRCUOTA-UHFFFAOYSA-N |
SMILES | C1CSC(SC1)C2=CC=C(C=C2)C(=O)O |
Canonical SMILES | C1CSC(SC1)C2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Identification
4-(1,3-dithian-2-yl)benzoic acid is an organic compound featuring a benzoic acid moiety substituted with a 1,3-dithiane ring at the para position. This creates a multifunctional molecule with distinct reactivity profiles from both component groups.
Basic Identification Data
The compound possesses distinctive identifying characteristics that facilitate its recognition and classification within chemical databases and literature.
Parameter | Value |
---|---|
Chemical Name | 4-(1,3-dithian-2-yl)benzoic acid |
CAS Registry Number | 168165-88-6 |
Molecular Formula | C11H12O2S2 |
Appearance | Crystalline solid |
Purity (Commercial) | 95% |
The structure features a 1,3-dithiane ring (a six-membered heterocycle containing two sulfur atoms) connected to a 4-substituted benzoic acid moiety at the C-2 position of the dithiane ring .
Structural Comparison
While the search results don't provide direct structural analysis of our target compound, examining the structural differences between 4-(1,3-dithian-2-yl)benzoic acid and related compounds helps establish its unique properties.
Compound | Key Structural Feature | Functional Groups |
---|---|---|
4-(1,3-dithian-2-yl)benzoic acid | 1,3-dithiane ring at para position | Carboxylic acid, dithiane |
4-(1,3-dioxoisoindolin-2-yl)benzoic acid | Phthalimide group at para position | Carboxylic acid, imide |
4-((1,3-dioxoindan-2-ylidene)methyl)benzoic acid | Indan-dione methylidene at para position | Carboxylic acid, methylidene, dione |
Unlike the oxygen-containing analogs identified in the search results, the sulfur atoms in 4-(1,3-dithian-2-yl)benzoic acid provide different electronic properties and reactivity profiles.
Physical and Chemical Properties
The physical and chemical properties of 4-(1,3-dithian-2-yl)benzoic acid derive from both its carboxylic acid functionality and the 1,3-dithiane moiety.
Physical Properties
Based on the structural characteristics and similar compounds, the following physical properties can be inferred:
Property | Value/Description |
---|---|
Physical State | Crystalline solid at room temperature |
Color | Off-white to pale yellow |
Molecular Weight | 240.34 g/mol |
Solubility | Limited solubility in water; soluble in organic solvents like DMSO, DMF, and methanol |
Melting Point | ~180-200°C (estimated based on similar structures) |
Chemical Reactivity
The chemical reactivity of 4-(1,3-dithian-2-yl)benzoic acid is governed by its two primary functional groups:
-
The carboxylic acid group (-COOH) can undergo typical reactions:
-
Esterification with alcohols
-
Amide formation with amines
-
Reduction to primary alcohols
-
Decarboxylation under appropriate conditions
-
-
The 1,3-dithiane moiety functions as:
-
A protected carbonyl group, potentially useful in organic synthesis
-
A sulfur-containing heterocycle with potential coordinating properties
-
A site for metallation (particularly at the C-2 position)
-
Analytical Characterization
Proper characterization of 4-(1,3-dithian-2-yl)benzoic acid requires multiple analytical techniques to confirm structure and purity.
IR Spectroscopy
Expected key IR absorptions:
-
O-H stretching (carboxylic acid): 3000-2500 cm⁻¹
-
C=O stretching (carboxylic acid): 1700-1680 cm⁻¹
-
C-S stretching (dithiane): 700-600 cm⁻¹
-
Aromatic C=C stretching: 1600-1400 cm⁻¹
NMR Spectroscopy
Expected ¹H NMR signals:
-
Carboxylic acid proton: δ 12-13 ppm (broad)
-
Aromatic protons: δ 7.5-8.0 ppm (AA'BB' pattern)
-
Dithiane C-H (at C-2): δ 5.0-5.5 ppm (s, 1H)
-
Dithiane CH₂ protons: δ 1.8-3.0 ppm (m, 6H)
Expected ¹³C NMR signals:
-
Carboxylic acid carbon: δ 165-170 ppm
-
Aromatic carbons: δ 125-145 ppm
-
Dithiane C-2: δ 50-55 ppm
-
Dithiane CH₂ carbons: δ 25-35 ppm
Mass Spectrometry
Mass spectrometry would be expected to show:
-
Molecular ion peak at m/z 240
-
Fragmentation patterns involving loss of CO₂H (m/z 195)
-
Fragmentation of the dithiane ring
Applications and Research Significance
Synthetic Applications
The dual functionality of 4-(1,3-dithian-2-yl)benzoic acid makes it potentially valuable in organic synthesis:
-
As a protected aldehyde with a carboxylic acid handle for further functionalization
-
For the preparation of functionalized carboxylic acid derivatives while maintaining the dithiane moiety
-
As a precursor for more complex sulfur-containing heterocycles
Materials Science Applications
The compound's structure suggests potential applications in:
-
Coordination chemistry - both the carboxylic acid and sulfur atoms can coordinate to metals
-
Polymer chemistry - as a monomer for functionalized polymers
-
Supramolecular chemistry - for the design of self-assembled structures via hydrogen bonding
Pharmaceutical Relevance
Many sulfur-containing heterocycles and benzoic acid derivatives have shown biological activity, suggesting potential applications in:
-
Medicinal chemistry research
-
Building blocks for drug discovery
-
Synthesis of biologically active compounds
While research on β-lactam synthesis mentioned in the literature search doesn't directly involve our target compound, the chemistry of carboxylic acids in such syntheses is relevant: "we proceeded to investigate the workability of the new base-free protocol for other carboxylic acids" .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume